![molecular formula C17H24O B12107670 1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one](/img/structure/B12107670.png)
1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one
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Overview
Description
(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple fused rings and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to achieve high purity and yield. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), alkyl halides, or other electrophiles/nucleophiles in the presence of catalysts or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan
- (3R,4aS,8aR)-3-Hydroxy-5,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde
- (4aS,8aR)-5-benzyl-4-(2-hydroxyethyl)-2H,3H,4H,4aH,5H,8H,8aH-pyrido[3,2-b]morpholine-7-carbonitrile
Uniqueness: (4aS,8aR)-1,4a,8a-triMethyl-4,4a,6,7,8,8a,9,10-octahydrophenanthren-2(3H)-one is unique due to its specific stereochemistry and the presence of multiple fused rings and methyl groups. This structural complexity contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24O |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C17H24O/c1-12-13-7-10-16(2)9-5-4-6-15(16)17(13,3)11-8-14(12)18/h6H,4-5,7-11H2,1-3H3 |
InChI Key |
FAYHTWDDMCBTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3(CCCC=C3C2(CCC1=O)C)C |
Origin of Product |
United States |
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